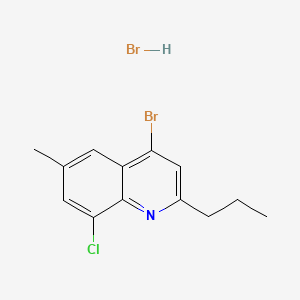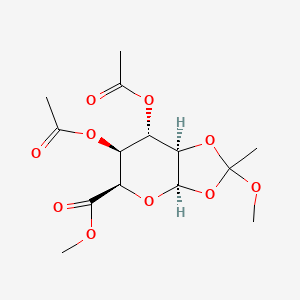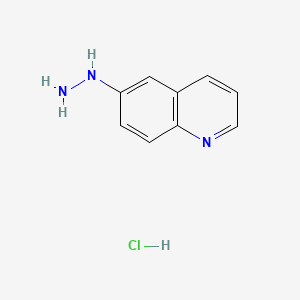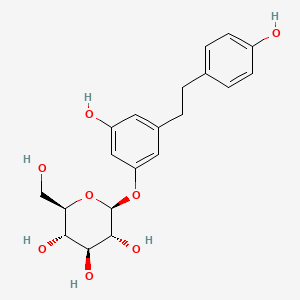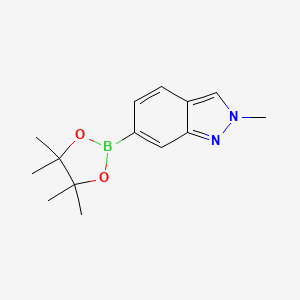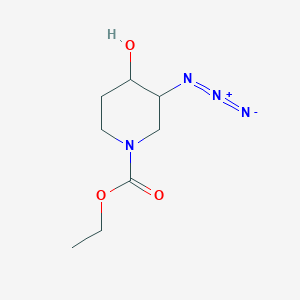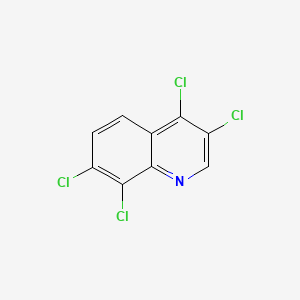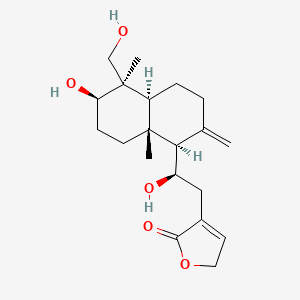
14-Deoxy-11-Hydroxyandrographolid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Deoxy-11-hydroxyandrographolide is a compound isolated from Andrographis paniculate . It shows potent cell differentiation-inducing activity towards mouse myeloid leukemia (M1) cells .
Synthesis Analysis
The synthesis of 14-Deoxy-11-hydroxyandrographolide and its derivatives has been reported in several studies . For instance, acetals of andrographolide, 14-deoxy-12-hydroxyandrographolide, and isoandrographolide were synthesized using benzaldehyde and heteroaromatic aldehydes .Molecular Structure Analysis
The molecular weight of 14-Deoxy-11-hydroxyandrographolide is 350.45, and its formula is C20H30O5 . The compound’s structure has been characterized using 1H-NMR, 13C-NMR, mass spectrometry, UV, and IR .Chemical Reactions Analysis
Several chemical reactions involving 14-Deoxy-11-hydroxyandrographolide have been reported . For example, acetals of andrographolide, 14-deoxy-12-hydroxyandrographolide, and isoandrographolide were synthesized using benzaldehyde and heteroaromatic aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of 14-Deoxy-11-hydroxyandrographolide have been characterized using various techniques such as 1H-NMR, 13C-NMR, mass spectrometry, UV, and IR .Wissenschaftliche Forschungsanwendungen
Antikrebs-Eigenschaften
14-Deoxy-11,12-Didehydroandrographolid und seine Derivate haben signifikante zytotoxische Aktivität gegen verschiedene menschliche Krebszelllinien gezeigt {svg_1}. Zum Beispiel wurde festgestellt, dass die Verbindung 3g, ein semisyntetisches Derivat von Andrographolid, eine potente zytotoxische Aktivität gegen die HCT-116-Zelllinie aufweist {svg_2}. Es induziert Apoptose und Zellzyklusarrest in diesen Krebszellen {svg_3}.
Anti-Steatohepatitis und Leberverletzung
14-Deoxy-11,12-Didehydroandrographolid wurde gefunden, um Steatohepatitis und Leberverletzung bei Mäusen zu reduzieren, die eine fettreiche und cholesterinreiche Diät erhielten {svg_4}. Es senkt die hepatische Cholesterinanhäufung, den Tumor-Nuklearfaktor-α und histologische Läsionen {svg_5}. Es reduziert auch die Apoptose, indem es das Caspase 3/Pro-Caspase 3-Verhältnis senkt {svg_6}.
Entzündungshemmende Eigenschaften
Es wurde berichtet, dass die Verbindung entzündungshemmende Eigenschaften besitzt {svg_7}. Es wurde bei der Synthese neuer Moleküle für Arzneimittelentdeckungsprogramme verwendet, die auf Entzündungen abzielen {svg_8}.
Antivirale Eigenschaften
Es wurde berichtet, dass 14-Deoxy-11,12-Didehydroandrographolid antivirale Eigenschaften besitzt {svg_9}. Es wurde bei der Synthese neuer Moleküle für Arzneimittelentdeckungsprogramme verwendet, die auf Virusinfektionen abzielen {svg_10}.
Antibakterielle Eigenschaften
Es wurde berichtet, dass die Verbindung antibakterielle Eigenschaften besitzt {svg_11}. Es wurde bei der Synthese neuer Moleküle für Arzneimittelentdeckungsprogramme verwendet, die auf bakterielle Infektionen abzielen {svg_12}.
Antihyperglykämische Eigenschaften
Es wurde berichtet, dass 14-Deoxy-11,12-Didehydroandrographolid antihyperglykämische Eigenschaften besitzt {svg_13}. Es wurde bei der Synthese neuer Moleküle für Arzneimittelentdeckungsprogramme verwendet, die auf Hyperglykämie abzielen {svg_14}.
Immunstimulierende Eigenschaften
Es wurde berichtet, dass die Verbindung immunstimulierende Eigenschaften besitzt {svg_15}. Es wurde bei der Synthese neuer Moleküle für Arzneimittelentdeckungsprogramme verwendet, die auf die Stimulation des Immunsystems abzielen {svg_16}.
Anti-Dyslipidämie-Eigenschaften
Es wurde berichtet, dass 14-Deoxy-11,12-Didehydroandrographolid Anti-Dyslipidämie-Eigenschaften besitzt {svg_17}. Es wurde bei der Synthese neuer Moleküle für Arzneimittelentdeckungsprogramme verwendet, die auf Dyslipidämie abzielen {svg_18}.
Wirkmechanismus
Target of Action
14-Deoxy-11-hydroxyandrographolide, a compound isolated from Andrographis paniculata , shows potent cell differentiation-inducing activity towards mouse myeloid leukemia (M1) cells . It also inhibits NF-κB activation , which plays a crucial role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
The compound interacts with its targets, leading to changes in cellular processes. For instance, it inhibits the activation of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . This interaction results in the suppression of inflammation and the induction of cell differentiation .
Biochemical Pathways
14-Deoxy-11-hydroxyandrographolide affects several biochemical pathways. It regulates the viral entry stage, gene replication, and the formation of mature functional proteins . It also impacts the redox status of cells, as evidenced by a decrease in the glutathione (GSH) content in treated cells .
Pharmacokinetics
Studies on similar compounds, such as dehydroandrographolide succinate, suggest that these compounds have nonlinear pharmacokinetic characteristics . They are rapidly cleared, with a mean Tmax of 0.94–1.0 h and a t1/2 of approximately 1.51–1.89 h . To ensure an effective concentration, multiple small doses are recommended in clinical regimens .
Result of Action
The action of 14-Deoxy-11-hydroxyandrographolide results in significant molecular and cellular effects. It induces GSH-dependent cell death in human promonocytic leukemic cells . It also reduces cell clumping and temporarily increases the expression of procaspase-3 during treatment .
Action Environment
The action, efficacy, and stability of 14-Deoxy-11-hydroxyandrographolide can be influenced by various environmental factors. For instance, light quality, which affects the secondary metabolism of plants, is an important factor affecting the content of active components of medicinal plants like Andrographis paniculata
Biochemische Analyse
Biochemical Properties
14-Deoxy-11-hydroxyandrographolide interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit NF-κB activation , a key transcription factor involved in inflammatory responses. This compound also exhibits potent cytotoxicity against human promonocytic leukemia (THP-1) cells .
Cellular Effects
14-Deoxy-11-hydroxyandrographolide has significant effects on various types of cells and cellular processes. It has been shown to inhibit proliferation and induce GSH-dependent cell death of human promonocytic leukemic cells . It also exhibits antiproliferative action on both THP-1 and Jurkat cancer cell lines .
Molecular Mechanism
The molecular mechanism of 14-Deoxy-11-hydroxyandrographolide involves several pathways. It inhibits NF-κB activation , which plays a crucial role in regulating immune response to infection. In addition, it decreases the GSH content in the THP-1 cancer cell line, leading to a redox-mediated cell death .
Temporal Effects in Laboratory Settings
The effects of 14-Deoxy-11-hydroxyandrographolide change over time in laboratory settings. For instance, the expression of procaspase-3 in THP-1 cells varies during the time course of treatment with this compound. The expression reaches a maximum in treated cells at 32 hours and is markedly reduced at 48 hours .
Dosage Effects in Animal Models
The effects of 14-Deoxy-11-hydroxyandrographolide vary with different dosages in animal models. For example, male mice were fed a high-fat and high-cholesterol diet without or with 0.05% and 0.1% deAND supplementation. The results showed that deAND treatment for seven weeks reduced plasma alanine aminotransferase activity and lowered hepatic cholesterol accumulation .
Metabolic Pathways
It is known that this compound can modulate glucose metabolism , which could be key to explaining its diverse therapeutic effects.
Eigenschaften
IUPAC Name |
4-[(2R)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-hydroxyethyl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16-,17+,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLCOXWUZAOLDT-JLEOBMEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C(CC3=CCOC3=O)O)(C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2[C@@H](CC3=CCOC3=O)O)(C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


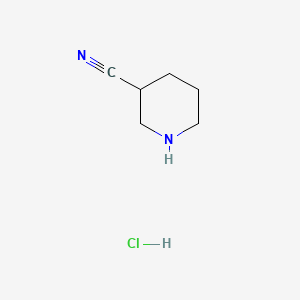
![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)
